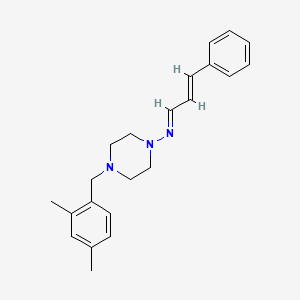
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is a complex organic compound that features a thiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- typically involves the reaction of naphthalene derivatives with thiazole intermediates. One common method includes the use of Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This regioselective process involves aryl imidates and oxa bicyclic alkenes, resulting in the formation of naphthalene-substituted aromatic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to facilitate efficient production, often involving controlled temperatures and pressures to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the thiazole ring.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve specific solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with biological macromolecules, potentially inhibiting or activating certain enzymes or receptors. The naphthalene moiety may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(1-naphthalenyl)-
- Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(3-naphthalenyl)-
Uniqueness
Ethanone, 2-(2-imino-3(2H)-thiazolyl)-1-(2-naphthalenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
62284-54-2 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-(2-imino-1,3-thiazol-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C15H12N2OS/c16-15-17(7-8-19-15)10-14(18)13-6-5-11-3-1-2-4-12(11)9-13/h1-9,16H,10H2 |
InChI Key |
FUYVOGXSMZMOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CSC3=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-4-[(2,3-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione](/img/structure/B11983334.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11983344.png)

![7,9-Dichloro-2-(2-naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11983358.png)

![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11983371.png)
![ethyl 2-{[3-(1-benzofuran-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11983389.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-bromobenzoate](/img/structure/B11983403.png)

![Methyl 2-({[1-(acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11983416.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11983423.png)


